molecular formula C19H26Cl2N2O5 B8477274 (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate

(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate

Cat. No.: B8477274
M. Wt: 433.3 g/mol
InChI Key: MGKOPUXYVBFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a 3,5-dichlorobenzyl group and a tert-butoxycarbonyl-protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.

    Substituted Derivatives: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H26Cl2N2O5

Molecular Weight

433.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate

InChI

InChI=1S/C19H26Cl2N2O5/c1-19(2,3)28-17(24)22-5-4-16-11-23(6-7-26-16)18(25)27-12-13-8-14(20)10-15(21)9-13/h8-10,16H,4-7,11-12H2,1-3H3,(H,22,24)

InChI Key

MGKOPUXYVBFWDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture comprising of t-butyl(2-morpholin-2-ylethyl)carbamate (3 g, 13.03 mmol) in DCM (100 ml), was added saturated aqueous sodium bicarbonate solution (100 ml, 13.03 mmol), followed by 3,5-dichlorobenzyl carbonochloridate (3.43 g, 14.33 mmol). The biphasic mixture was stirred at room temperature for 2 hours. The resulting mixture was treated with 2M NaOH solution (50 ml). The reaction mixture was separated and the organic portion was dried over MgSO4 and concentrated under reduced pressure to afford the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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